2-Chloro-4'-morpholinomethyl benzophenone
Overview
Description
2-Chloro-4’-morpholinomethyl benzophenone is an organic compound with the molecular formula C18H18ClNO2 and a molecular weight of 315.79 g/mol . This compound is characterized by the presence of a chloro group, a morpholinomethyl group, and a benzophenone core structure. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4’-morpholinomethyl benzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene and 2-chloro-benzoyl chloride as starting materials, with aluminum trichloride (AlCl3) as a catalyst . The reaction is carried out at temperatures ranging from -20°C to 15°C. After the reaction, the product is treated with an acid, filtered, and crystallized to obtain the final compound .
Industrial Production Methods
For industrial production, the same Friedel-Crafts acylation method is often employed due to its efficiency and high yield. The process involves large-scale reactors and precise control of reaction conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted benzophenone derivatives.
Scientific Research Applications
2-Chloro-4’-morpholinomethyl benzophenone is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4’-morpholinomethyl benzophenone involves its interaction with molecular targets through its functional groups. The chloro group can participate in electrophilic aromatic substitution reactions, while the morpholinomethyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoro-2’-morpholinomethyl benzophenone: Similar structure with a fluorine atom instead of a hydrogen atom.
2-Chlorobenzophenone: Lacks the morpholinomethyl group, making it less versatile in certain reactions.
Uniqueness
2-Chloro-4’-morpholinomethyl benzophenone is unique due to the presence of both the chloro and morpholinomethyl groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-17-4-2-1-3-16(17)18(21)15-7-5-14(6-8-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPBLYDSZACPQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642644 | |
Record name | (2-Chlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-29-1 | |
Record name | (2-Chlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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